molecular formula C13H6F4O B1302298 3,3',4,4'-Tetrafluorobenzophenone CAS No. 117320-03-3

3,3',4,4'-Tetrafluorobenzophenone

Cat. No.: B1302298
CAS No.: 117320-03-3
M. Wt: 254.18 g/mol
InChI Key: JJJYUJKMLDIINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3',4,4'-Tetrafluorobenzophenone is a high-value fluorinated aromatic ketone that serves as a critical building block in materials science research. This compound is part of the benzophenone family, characterized by two phenyl rings linked by a carbonyl group, and is specifically engineered with fluorine atoms at the 3,3',4, and 4' positions to impart unique electronic and physical properties to advanced materials . Its primary research application lies in the synthesis of high-performance polymers. Fluorinated benzophenones like this one are key monomers in nucleophilic aromatic substitution reactions for producing poly(aryl ether ketone)s (PAEKs) and polyimides . These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for investigating applications in extreme environments, such as aerospace components, high-temperature electronics, and specialty coatings . Researchers also utilize this compound as a versatile intermediate for developing other fluorinated molecular systems and ligands, leveraging the strong electron-withdrawing effect of the fluorine substituents to fine-tune molecular properties. Key Research Areas: • Monomer for high-performance engineering plastics (e.g., analogues of PEEK) . • Precursor for polyimide synthesis, offering enhanced thermo-oxidative stability . • Building block for fluorine-containing polymeric and small-molecule libraries. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly not for personal or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJYUJKMLDIINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375228
Record name 3,3',4,4'-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117320-03-3
Record name 3,3',4,4'-Tetrafluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Precursor Chemistry Relevant to 3,3 ,4,4 Tetrafluorobenzophenone

Approaches to Fluorinated Benzophenone (B1666685) Skeletons

The construction of the core benzophenone structure, particularly with fluorine substituents, can be achieved through several strategic approaches. These methods primarily revolve around the formation of the central carbonyl-aryl carbon-carbon bonds.

A primary and classical method for the synthesis of benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of 3,3',4,4'-Tetrafluorobenzophenone, this would typically involve the reaction of 1,2-difluorobenzene (B135520) with 3,4-difluorobenzoyl chloride.

The reaction is directed by the substituents on the aromatic ring. In 1,2-difluorobenzene, the fluorine atoms are ortho- and para-directing, yet deactivating, due to the interplay of their electron-withdrawing inductive effect and electron-donating resonance effect. The incoming acyl group is directed to the position para to one of the fluorine atoms, which is also ortho to the other, leading to the desired 3,3',4,4'-regioisomer. The choice of Lewis acid, such as aluminum chloride (AlCl₃), is crucial for promoting the reaction. google.com

Modern synthetic chemistry offers a variety of cross-coupling reactions that can be adapted for the formation of benzophenone skeletons. While not the most direct route for this specific molecule, these methods are important in the broader context of synthesizing functionalized biaryls.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. youtube.comuni-rostock.deyoutube.comyoutube.comnih.gov In a hypothetical synthesis of the target molecule, one could envision the coupling of a boronic acid derivative of 1,2-difluorobenzene with a halide derivative of 3,4-difluorobenzophenone, or a similar permutation. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comyoutube.com

Ullmann Coupling: This reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. nih.govorganic-chemistry.orgnist.govbeilstein-journals.org While typically used for symmetrical biaryls, variations of the Ullmann reaction can be employed for unsymmetrical couplings. nih.govbeilstein-journals.org This could theoretically be applied to form the C-C bond between the two fluorinated phenyl rings prior to the introduction of the carbonyl group.

Precursor Compounds in the Synthesis of Related Tetrafluorobenzophenones

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors. The most direct synthetic route relies on two key fluorinated aromatic compounds:

1,2-Difluorobenzene: This is a commercially available liquid that serves as one of the primary building blocks. sigmaaldrich.comnih.gov Its synthesis can be achieved via the Balz-Schiemann reaction, which involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate (B81430) salt derived from 2-fluoroaniline. wikipedia.orgseqens.com Recent advancements have demonstrated this reaction can be performed efficiently in a continuous flow mode. seqens.com

3,4-Difluorobenzoyl chloride: This acyl chloride is the second key precursor and is also commercially available. sigmaaldrich.comuni.lunih.gov It is typically prepared from 3,4-difluorobenzoic acid.

Below is a table summarizing the key properties of these precursor compounds.

Compound NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1,2-DifluorobenzeneC₆H₄F₂114.0992-34
3,4-Difluorobenzoyl chlorideC₇H₃ClF₂O176.55~195-197 (est.)N/A

Data sourced from publicly available chemical supplier information.

Advanced Synthetic Methodologies for Fluorine Introduction

While the primary strategy for synthesizing this compound relies on using pre-fluorinated starting materials, advanced methodologies for the introduction of fluorine are a cornerstone of modern organofluorine chemistry. wikipedia.org These methods are more relevant to the synthesis of the precursors themselves.

For instance, the development of photochemical fluorodediazoniation for the synthesis of 1,2-difluorobenzene represents a significant process improvement over traditional thermal methods, offering higher purity and faster reaction times. seqens.com Additionally, nucleophilic aromatic substitution (SNAr) reactions on highly activated aromatic rings can be a route to introduce fluorine atoms, although this is less direct for the target molecule. wikipedia.orgnih.govmasterorganicchemistry.comlibretexts.orglibretexts.org The reactivity in SNAr reactions is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org

Exploration of Chemo- and Regioselectivity in Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of asymmetrically substituted molecules like this compound.

In the context of the Friedel-Crafts acylation of 1,2-difluorobenzene, the directing effects of the two fluorine atoms govern the regiochemical outcome. The electrophilic acylium ion will preferentially attack the carbon atom that is para to one fluorine and ortho to the other. This is due to the stabilizing effect of the para fluorine's resonance donation to the intermediate carbocation (the arenium ion), which outweighs the deactivating inductive effect. This leads to a high degree of regioselectivity for the desired 3,4-disubstituted pattern on that ring.

In cross-coupling reactions like the Suzuki-Miyaura coupling, selectivity can be controlled by the specific placement of the boronic acid and halide functionalities on the respective precursor rings.

Process Optimization and Scalability Studies

While specific process optimization and scalability studies for the synthesis of this compound are not extensively reported in public literature, general principles for analogous reactions can be applied. For the Friedel-Crafts acylation, optimization would involve:

Catalyst Loading: Minimizing the amount of Lewis acid (e.g., AlCl₃) to reduce waste and simplify work-up.

Solvent Selection: Using a solvent that is inert to the reaction conditions and allows for efficient heat transfer and product isolation. In some cases, using an excess of one of the reactants, such as 1,2-difluorobenzene, can serve as the solvent. google.com

Temperature Control: Maintaining an optimal temperature to ensure a reasonable reaction rate while minimizing the formation of by-products.

Reaction Quench and Work-up: Developing a robust and scalable procedure for quenching the reaction and isolating the pure product.

For large-scale production, continuous flow chemistry, as demonstrated for the synthesis of a key precursor, offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. seqens.com

Reaction Mechanisms and Chemical Transformations Involving 3,3 ,4,4 Tetrafluorobenzophenone

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3,3',4,4'-Tetrafluorobenzophenone. The electron-deficient nature of the aromatic rings makes them prime targets for attack by nucleophiles. This reactivity is fundamental to its use as a monomer in the production of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their exceptional thermal stability and chemical resistance. bit.edu.cnnih.govtitech.ac.jp

Mechanistic Investigations of Nucleophilic Attack on Fluorinated Aromatic Rings

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., a phenoxide) on one of the carbon atoms bearing a fluorine atom. This attack is directed specifically to the carbon atoms at the 4 and 4' positions, which are para to the strongly electron-withdrawing carbonyl group. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atom of the carbonyl group, which provides significant stabilization.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the fluoride (B91410) ion, which is an excellent leaving group. This step is typically fast and results in the formation of the substituted product.

This mechanism is central to polymerization reactions where difluoro-monomers like this compound react with bisphenol nucleophiles to form long polyether chains. titech.ac.jpnih.govgoogle.com

Influence of Fluorine Substituents on Reaction Kinetics and Selectivity

The fluorine substituents have a profound influence on the kinetics and selectivity of SNAr reactions.

Kinetics: The rate of SNAr reactions is highly dependent on the nature of the leaving group and the activation of the aromatic ring.

Activation: The four fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect. This effect is amplified by the carbonyl group. Together, they significantly reduce the electron density of the aromatic rings, making them highly electrophilic and thus accelerating the rate of nucleophilic attack. nih.gov

Leaving Group Ability: The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing power of fluorine. Therefore, the C-F bond, despite being the strongest carbon-halogen bond, is the most readily broken in this specific mechanism.

The table below illustrates the relative reactivity of different leaving groups in a typical SNAr reaction, highlighting the superior activating effect of fluorine.

Table 1: Relative rates of reaction for various p-nitrohalobenzenes with piperidine, demonstrating the high reactivity of fluorine as a leaving group in SNAr reactions. While this data is for a model system, the principle directly applies to fluorinated benzophenones.

Selectivity: The reaction is highly selective. Nucleophilic attack occurs almost exclusively at the 4 and 4' positions, which are para to the activating carbonyl group. This is because the resonance stabilization of the Meisenheimer intermediate is most effective when the negative charge can be delocalized onto the carbonyl oxygen. Attack at the 3 and 3' positions (meta) does not allow for this extended delocalization, making this pathway significantly less favorable.

Radical Reactions and Photochemical Processes

While less explored than its SNAr chemistry, this compound is expected to undergo radical and photochemical reactions characteristic of aromatic ketones.

Formation and Reactivity of Ketyl and Anion Radicals

Like its parent compound, benzophenone (B1666685), this compound can be reduced by a single electron to form a ketyl radical anion. wikipedia.org This can be achieved through chemical reduction with alkali metals (like sodium or potassium) or through photochemical processes. wikipedia.orgnih.gov

The reaction involves the transfer of one electron to the carbonyl group's π* antibonding orbital. The resulting species, R₂C•-O⁻, is a radical anion where the spin and negative charge are delocalized between the carbon and oxygen atoms. wikipedia.org The presence of four electron-withdrawing fluorine atoms would likely increase the reduction potential of the carbonyl group, making it easier to form the ketyl radical compared to unsubstituted benzophenone.

These ketyl radicals are highly reactive intermediates. cmu.edu They can, for instance, dimerize in a pinacol (B44631) coupling reaction to form a 1,2-diol. They can also participate in atom transfer reactions or add to multiple bonds. nih.gov

Studies on Photo-induced Chemical Transformations

Benzophenones are well-known photosensitizers. Upon absorption of UV light, they can be excited to a singlet state, which then efficiently undergoes intersystem crossing to a more stable triplet state. This triplet state is a diradical and is responsible for much of the photochemical reactivity.

The triplet state of this compound can abstract a hydrogen atom from a suitable donor molecule to generate its ketyl radical and a new radical from the donor. This process is fundamental to its use as a photoinitiator in polymerization reactions. While specific studies on the photo-induced transformations of this compound are not widely reported, its structural similarity to other fluorinated benzophenones suggests it would be an effective photosensitizer. nih.gov The fluorination may influence the lifetime and energy of the triplet state, potentially tuning its photochemical reactivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on this compound are extremely unfavorable and not a synthetically viable pathway under normal conditions. The aromatic rings of this molecule are severely deactivated towards electrophilic attack.

This deactivation is a consequence of the powerful electron-withdrawing inductive effects of the four fluorine atoms and the resonance-withdrawing effect of the carbonyl group. masterorganicchemistry.comlibretexts.orglibretexts.org These groups pull electron density away from the aromatic π system, making the rings electron-poor and thus poor nucleophiles. An electrophile, which is itself electron-deficient, will be repelled by the electron-poor aromatic system.

The table below summarizes the activating and deactivating effects of relevant substituent groups.

Table 2: General classification of substituent effects on electrophilic aromatic substitution. uci.eduyoutube.com this compound contains multiple deactivating groups, making it highly unreactive.

If an electrophilic substitution were forced to occur under extremely harsh conditions, predicting the outcome would be complex. The carbonyl group is a strong meta-director, while the fluorine atoms are ortho, para-directors. uci.edu This conflicting directing influence would likely lead to a mixture of products with poor selectivity, further diminishing the synthetic utility of this reaction pathway. In essence, the nucleophilic character of the rings is so diminished that electrophilic attack is not a feasible transformation. nih.gov

Addition and Elimination Reaction Studies

The primary and most studied chemical transformation involving this compound is its participation in nucleophilic aromatic substitution (SNAr) reactions, which proceed via an addition-elimination mechanism. These reactions are central to the synthesis of poly(ether ketone) (PEK) and its derivatives.

In a typical reaction, this compound serves as an electrophilic monomer. The fluorine atoms, particularly those at the 4 and 4' positions, are activated by the electron-withdrawing effect of the para-carbonyl group. This activation facilitates the attack of a nucleophile, typically a bisphenoxide generated in situ from a bisphenol and a weak base like potassium carbonate.

The mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the carbonyl group.

Elimination: The leaving group, a fluoride ion, is expelled, and the aromaticity of the ring is restored, resulting in the formation of an ether linkage.

This process is repeated at the other activated fluorine position to build the polymer chain. The general scheme for the polymerization of this compound with a bisphenol is shown below:

General Polymerization Scheme

n (this compound) + n (Bisphenol) → [-O-Ar-O-C6H3(F)-CO-C6H3(F)-]n + 2n KF

Where Ar represents the aromatic unit of the bisphenol.

The reactivity of the fluorine atoms in this compound follows the order 4,4' > 3,3'. The fluorine atoms at the 4 and 4' positions are significantly more activated towards nucleophilic displacement due to the strong electron-withdrawing resonance effect of the para-carbonyl group. The fluorine atoms at the 3 and 3' positions are less activated as they are meta to the carbonyl group. This difference in reactivity allows for selective substitution and the synthesis of polymers with specific structures.

Rearrangement Reactions and Isomerization Processes

Detailed studies specifically documenting the rearrangement reactions or isomerization processes of this compound are not extensively available in the public scientific literature. While rearrangement reactions of other types of fluorinated organic compounds and benzophenones are known, such as the Fries rearrangement for the synthesis of hydroxybenzophenones or the Beckmann rearrangement of benzophenone oximes, these reactions are not typically reported as transformations that this compound itself undergoes after its synthesis. The stability of the benzophenone core, particularly with the deactivating effect of the fluorine atoms towards electrophilic attack, makes such rearrangements less common under typical reaction conditions.

Isomerization of this compound to other positional isomers would require significant energy input to break and reform the stable carbon-carbon and carbon-fluorine bonds on the aromatic rings and is not a process that is commonly observed or utilized.

Kinetics and Thermodynamics of Reaction Pathways

Specific kinetic and thermodynamic parameters, such as rate constants, activation energies, and enthalpy of reaction, for the chemical transformations of this compound are not widely reported in dedicated studies. However, general principles of polycondensation kinetics and thermodynamics apply to its reaction pathways.

The polycondensation reaction of this compound with bisphenols is a step-growth polymerization. The kinetics of such reactions are typically second-order, depending on the concentrations of the reactive functional groups (the activated fluorine atoms and the phenoxide nucleophiles). The rate of polymerization is influenced by several factors:

Temperature: Higher temperatures increase the reaction rate but can also lead to side reactions.

Solvent: Aprotic polar solvents are typically used to solvate the reactants and facilitate the reaction.

Nucleophilicity of the bisphenoxide: The structure of the bisphenol affects the nucleophilicity of the corresponding phenoxide, thereby influencing the reaction rate.

Concentration of reactants: Higher concentrations generally lead to faster reaction rates and higher molecular weight polymers.

Catalytic Aspects in Chemical Transformations

The most significant chemical transformations of this compound, namely nucleophilic aromatic substitution reactions for the synthesis of poly(ether ketone)s, are typically facilitated by a base, which acts as a stoichiometric reagent rather than a true catalyst.

The role of the base, commonly an alkali metal carbonate such as potassium carbonate (K2CO3), is to deprotonate the hydroxyl groups of the bisphenol monomer to generate the more potent nucleophile, the bisphenoxide.

Role of the Base in Polymerization

HO-Ar-OH + K2CO3 → -O-Ar-O- K+ + KHCO3

While often referred to as a catalyst in the broader context of the polymerization process, the base is consumed in the reaction to form the corresponding bicarbonate and ultimately the fluoride salt.

In some contexts, phase-transfer catalysts can be employed to enhance the rate of reaction by facilitating the transport of the anionic nucleophile between phases. However, in the high-temperature solution polymerization methods typically used for these reactions, the use of such catalysts is less common. The choice of solvent and temperature are the primary means of controlling the reaction rate and ensuring the solubility of the growing polymer chain.

Advanced Materials Science Applications of 3,3 ,4,4 Tetrafluorobenzophenone

Utilization as a Monomer in Polymer Chemistry

The synthesis of high-performance polymers often involves the use of fluorinated monomers to enhance properties such as thermal stability and chemical resistance. Generally, monomers like 4,4'-difluorobenzophenone (B49673) are employed in the production of poly(aryl ether ketone)s (PAEKs). These polymers are known for their excellent mechanical properties and stability in harsh environments.

Synthesis of Fluorinated Poly(aryl ether ketone)s and Related High-Performance Polymers

The typical synthesis of fluorinated PAEKs involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalobenzophenone in the presence of a weak base. The fluorine atoms on the benzophenone (B1666685) moiety activate the molecule for this reaction. While this is a common pathway for monomers like 4,4'-difluorobenzophenone, specific studies detailing the polycondensation of 3,3',4,4'-tetrafluorobenzophenone with various bisphenols to create novel PAEKs are not prominently featured in available scientific literature.

Development of Engineering Plastics for Specialized Applications

High-performance polymers are crucial for developing engineering plastics used in demanding sectors such as aerospace, automotive, and electronics. These materials are valued for their high strength-to-weight ratio, dimensional stability at elevated temperatures, and resistance to harsh chemicals. While fluorinated polymers, in general, are utilized in these specialized applications, the specific contribution and property advantages of polymers derived from this compound are not documented in existing research.

Precursor for Functionalized Materials

Beyond its potential as a monomer, this compound could theoretically serve as a precursor for the synthesis of various functionalized materials, including those with specific optoelectronic or conductive properties.

Role in Optoelectronic Material Synthesis

The synthesis of materials for optoelectronic applications often involves the creation of conjugated polymer systems. The electronic properties of these materials can be tuned by introducing different functional groups. While fluorinated compounds are used in the synthesis of some organic electronic materials to influence properties like electron affinity and charge transport, there is no specific information available that details the role of this compound as a key building block in the synthesis of novel optoelectronic materials.

Contribution to Conductive Polymer Research

Conductive polymers are a class of organic materials that possess electrical conductivity. The synthesis of these materials often involves the polymerization of aromatic monomers. The introduction of fluorine-containing groups can impact the electronic structure and, consequently, the conductivity of the resulting polymer. Research in this area has explored various fluorinated monomers; however, specific studies detailing the use of this compound or its derivatives in the development of new conductive polymers are not found in the surveyed literature.

Potential in Electrochromic Systems and Devices

The exploration of novel materials for electrochromic systems and devices is driven by the demand for advanced smart windows, displays, and other optoelectronic applications. Electrochromic materials can reversibly change their optical properties, such as color and transparency, in response to an applied electrical voltage. While this compound itself is not an electrochromic material, its significance lies in its potential as a monomer for the synthesis of high-performance polymers, particularly polyimides, which can be designed to exhibit electrochromic behavior.

The incorporation of this compound into a polymer backbone, typically through its conversion to a dianhydride monomer, offers a strategic approach to tailor the properties of electrochromic polymers. The presence of fluorine atoms in the benzophenone moiety can impart several advantageous characteristics to the resulting polymer, influencing its processability, thermal stability, and, crucially, its electrochemical and optical properties.

Role as a Monomer in Electrochromic Polymer Synthesis

In the context of electrochromic polyimides, the polymer architecture generally consists of an electron-donating (donor) unit and an electron-accepting (acceptor) unit. The electrochromic activity often originates from a redox-active comonomer, typically an aromatic diamine with moieties such as triphenylamine (TPA). These TPA units can undergo stable and reversible oxidation, leading to a distinct color change. mdpi.comrsc.org

Influence of Fluorine Substitution on Electrochemical Properties

The introduction of fluorine atoms into the polymer backbone can have a profound effect on the material's electronic and electrochemical properties. Due to the high electronegativity of fluorine, its incorporation generally leads to a lowering of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. researchgate.net This can, in turn, affect the oxidation and reduction potentials of the electroactive units within the polymer chain.

For instance, in TPA-based polyimides, the strongly electron-withdrawing nature of the imide group can increase the oxidation potential of the TPA moiety, sometimes leading to instability of the resulting radical cation. mdpi.com The presence of fluorine atoms on the dianhydride component could further modulate this electronic environment. While this might increase the oxidation potential, it could also enhance the stability of the oxidized state, potentially leading to improved cycling stability of the electrochromic device. Research on redox-active fluoropolymers has shown that fluorination can significantly alter the electronic structure of polymer chains. researchgate.net

The anticipated effects of fluorine substitution from this compound on the electrochemical properties of a TPA-based polyimide are summarized in the table below.

PropertyExpected Influence of Fluorine SubstitutionRationale
Oxidation Potential Potential IncreaseThe electron-withdrawing nature of fluorine atoms can lower the HOMO energy level of the polymer, making it more difficult to remove an electron from the TPA unit.
Electrochemical Stability Potential EnhancementFluorine substitution can increase the stability of the radical cations formed upon oxidation, potentially leading to improved durability and cycling performance.
Ionic Conductivity Possible ModificationThe polarity of the C-F bond and changes in polymer morphology could influence ion transport within the polymer matrix, affecting switching speeds.

Impact on Optical and Physical Properties

Beyond the electrochemical aspects, the use of this compound as a monomer is expected to positively influence the optical and physical properties of the resulting polymers, which are critical for their application in electrochromic devices.

One of the key requirements for many electrochromic applications, such as smart windows, is high optical transparency in the bleached (neutral) state. The incorporation of bulky, fluorine-containing groups like the hexafluoroisopropylidene (-C(CF₃)₂-) group is a well-established strategy to reduce intermolecular charge-transfer interactions, leading to more transparent and less colored polyimide films. researchgate.net Similarly, the fluorine atoms in a polymer derived from this compound could disrupt polymer chain packing and reduce electronic conjugation between chains, thereby enhancing optical clarity.

Furthermore, fluorination is known to improve the solubility of polyimides, which is a significant advantage for the fabrication of thin films for electrochromic devices via solution-based techniques like spin-coating. researchgate.net Improved solubility allows for easier processing and the formation of high-quality, uniform films.

The table below outlines the projected impact of incorporating this compound on the key optical and physical properties of electrochromic polyimides.

PropertyExpected ImpactBenefit for Electrochromic Devices
Optical Transparency IncreasedHigher contrast between the colored and bleached states, and clearer view in the bleached state for smart window applications.
Solubility ImprovedFacilitates solution-based processing for the fabrication of uniform thin films.
Thermal Stability Maintained or EnhancedThe high strength of the C-F bond can contribute to the overall thermal stability of the polymer, ensuring device integrity at elevated temperatures.
Coloration Efficiency Potential ModificationChanges in the electronic structure and morphology of the polymer film could influence the efficiency of the electrochromic transition.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,3 ,4,4 Tetrafluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, providing detailed information about the molecular structure and connectivity. The analysis of 3,3',4,4'-Tetrafluorobenzophenone involves a suite of NMR experiments, each offering unique insights into the molecule's framework.

Proton (¹H) NMR for Aromatic and Aliphatic Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals only for the aromatic protons. Due to the substitution pattern, the two benzene (B151609) rings are chemically equivalent, and within each ring, there are three distinct proton environments.

The protons on the fluorinated benzene rings would exhibit complex splitting patterns due to both homo- and heteronuclear coupling with neighboring protons and fluorine atoms, respectively. The chemical shifts of these aromatic protons are anticipated to be in the range of 7.0-8.0 ppm, influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group.

Fluorine (¹⁹F) NMR for Fluorine Atom Probing

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly amenable to NMR spectroscopy. nih.govbiophysics.org ¹⁹F NMR is particularly crucial for characterizing fluorinated compounds like this compound. biophysics.orghuji.ac.il The spectrum will provide distinct signals for the fluorine atoms at the 3, 3', 4, and 4' positions.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. biophysics.org For aromatic fluorides, these shifts typically appear in a wide range, and for this compound, they are expected between -100 and -150 ppm relative to a standard like CFCl₃. colorado.eduucsb.edu The fluorine atoms at the 3 and 3' positions will be chemically equivalent, as will the fluorine atoms at the 4 and 4' positions, resulting in two distinct signals in the ¹⁹F NMR spectrum. The coupling between adjacent fluorine atoms (³JFF) and across the carbonyl group (⁵JFF) would provide valuable structural information.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. libretexts.orgoregonstate.edu In this compound, due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show a reduced number of signals compared to the total number of carbon atoms. There would be distinct signals for the carbonyl carbon, the fluorinated aromatic carbons, and the non-fluorinated aromatic carbons.

The carbonyl carbon signal is typically found in the downfield region of the spectrum, around 190-200 ppm. libretexts.org The aromatic carbons will appear in the range of 110-160 ppm. libretexts.org The carbons directly bonded to fluorine atoms will exhibit characteristic splitting (¹JCF), which is a large coupling constant, providing unambiguous evidence of C-F bonds. Further long-range couplings (²JCF, ³JCF) can also be observed, aiding in the complete assignment of the carbon signals. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl (C=O)190 - 200
Aromatic C-F140 - 160 (with large ¹JCF coupling)
Aromatic C-H115 - 135
Aromatic C-C125 - 145

Note: These are predicted ranges and actual values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.comsdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity of the proton spin systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.educolumbia.edu It is a powerful tool for assigning carbon signals based on the previously assigned proton signals. emerypharma.com Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range correlations between carbon and proton atoms, typically over two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons bearing the fluorine substituents. emerypharma.com It provides the final pieces of the puzzle for a complete structural elucidation by connecting the different spin systems and functional groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. These methods are complementary and offer a comprehensive vibrational profile of this compound.

Characterization of Carbonyl and Aromatic Ring Vibrations

The vibrational spectra of this compound are dominated by absorptions arising from the carbonyl group and the aromatic rings.

Carbonyl (C=O) Stretching: The carbonyl group gives rise to a strong and characteristic absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹. nih.gov The exact position is influenced by the electronic effects of the attached aromatic rings. In Raman spectroscopy, the C=O stretch also produces a distinct, though generally weaker, band.

Aromatic Ring Vibrations: The tetra-substituted benzene rings will exhibit a series of characteristic vibrational modes. These include C-H stretching vibrations, which appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which give rise to a group of bands in the 1400-1600 cm⁻¹ region. vscht.cz The C-F stretching vibrations are expected to produce strong absorptions in the IR spectrum, typically in the 1100-1400 cm⁻¹ region. The substitution pattern on the aromatic rings will also influence the out-of-plane C-H bending vibrations, which appear in the lower frequency region of the spectrum (below 1000 cm⁻¹) and can provide information about the substitution pattern.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretching1650 - 1700
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1400 - 1600
Aromatic C-FStretching1100 - 1400

Note: These are predicted frequency ranges and actual values may vary. The intensity of these bands can differ significantly between IR and Raman spectra.

The combination of these advanced spectroscopic techniques provides a powerful toolkit for the comprehensive characterization of this compound. While NMR spectroscopy elucidates the detailed atomic connectivity and molecular framework, vibrational spectroscopy confirms the presence of key functional groups and provides a fingerprint of the molecule's vibrational modes. Together, they enable a complete and unambiguous structural assignment.

Identification of Fluorine-Induced Spectral Shifts

The presence of fluorine atoms in this compound significantly influences its nuclear magnetic resonance (NMR) spectra, particularly the ¹⁹F NMR spectrum. The chemical shifts observed are highly sensitive to the electronic environment surrounding each fluorine nucleus. biophysics.org

Several factors contribute to the observed ¹⁹F chemical shifts:

Electronic Effects: The strong electronegativity of fluorine and its interaction with the aromatic π-system through resonance and inductive effects are primary determinants of the chemical shift. Electron-withdrawing groups generally lead to deshielding and downfield shifts, while electron-donating groups cause upfield shifts. alfa-chemistry.com

Bonding and Hybridization: The chemical shift of a fluorine atom is dependent on the hybridization of the carbon atom to which it is attached (sp², in this case). alfa-chemistry.com

Intermolecular Interactions: Factors such as solvent polarity, temperature, and hydrogen bonding can alter the electronic environment and thus influence the chemical shifts. biophysics.orgalfa-chemistry.com

The interpretation of ¹⁹F NMR spectra for polyfluorinated aromatic compounds can be complex. nih.gov However, computational methods, such as Density Functional Theory (DFT), are increasingly used to predict and rationalize these spectral shifts, aiding in the precise assignment of signals to specific fluorine atoms within the molecule. nih.govacs.org

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorine in Aromatic Systems

Type of Fluorine CompoundChemical Shift Range (ppm) Relative to CFCl₃
Aryl Fluorides (ArF)+80 to +170

Note: The exact chemical shifts for this compound would require experimental measurement or specific computational prediction.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry and Orbitrap MS can achieve sub-ppm mass accuracy. nih.govresearchgate.net This level of precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other potential compounds with the same nominal mass. The high accuracy helps in confirming the presence of four fluorine atoms, thirteen carbon atoms, six hydrogen atoms, and one oxygen atom in the molecular structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) of this compound is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgunt.edu This process provides detailed information about the molecule's connectivity and structural features.

Common fragmentation techniques include collision-induced dissociation (CID), where the precursor ion collides with an inert gas, leading to its fragmentation. nih.govunt.edu By analyzing the masses of the product ions, the fragmentation pathways can be deduced, revealing characteristic losses such as CO, F, and fragments of the fluorinated phenyl rings. This data is instrumental in confirming the identity and structure of the compound. Different types of mass analyzers can be used for MS/MS, including triple quadrupole (QqQ) and quadrupole time-of-flight (Q-TOF) instruments. wikipedia.orgnationalmaglab.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques probe the electronic transitions within the this compound molecule, offering insights into its electronic structure and excited-state properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. youtube.comyoutube.com Organic molecules with conjugated systems, such as the aromatic rings in benzophenone (B1666685), exhibit characteristic absorption bands in the UV region. researchgate.net The UV spectrum of a benzophenone system typically shows absorption bands that can be influenced by substituents and the solvent. researchgate.net For this compound, the fluorine atoms can cause shifts in the absorption maxima (λ_max) compared to the parent benzophenone molecule due to their electronic effects on the aromatic rings. The absorption spectrum provides information about the π → π* and n → π* electronic transitions within the molecule.

Table 2: Typical UV Absorption Maxima for Benzophenone Systems

Compound SystemTypical Absorption Maxima (λ_max)
Benzophenone~260 nm with a tail to ~365 nm researchgate.net
Substituted BenzophenonesCan show multiple bands, e.g., 204, 234, 259, 287, 385 nm researchgate.net

Note: The specific λ_max values for this compound would depend on the solvent and experimental conditions.

Photoluminescence (PL) Spectroscopy for Excited State Behavior

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). The study of the excited state behavior of this compound through PL spectroscopy can reveal information about its singlet and triplet state decay times and the influence of the fluorine substituents on these photophysical processes. The solvent can also have a significant impact on the fluorescence spectrum and decay times. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates and Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying materials with unpaired electrons. wikipedia.org It is particularly valuable for the detection and characterization of radical intermediates and species that may be formed during chemical reactions or through processes like photolysis involving this compound. The fundamental principles of ESR are analogous to those of Nuclear Magnetic Resonance (NMR), but it focuses on the magnetic moments of unpaired electrons rather than atomic nuclei. wikipedia.org

The high sensitivity of ESR allows for the detection of radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org This makes it an ideal method for identifying and studying the transient radical species that could be generated from this compound. The analysis of the fine structure within an ESR spectrum, which arises from spin-spin splittings with nearby magnetic nuclei (like ¹H or ¹⁹F), can provide detailed information about the structure and electron distribution of the radical. libretexts.org

In the context of this compound, ESR spectroscopy could be employed to study the ketyl radical anion formed upon one-electron reduction. The interaction of the unpaired electron with the fluorine atoms on the phenyl rings would lead to a characteristic hyperfine splitting pattern in the ESR spectrum. The magnitude of the fluorine hyperfine coupling constants would provide insight into the spin density distribution across the molecule, revealing the extent of delocalization of the unpaired electron onto the fluorinated rings.

ESR Spectral Parameter Information Obtained for this compound Radicals
g-factorProvides information about the electronic environment of the unpaired electron.
Hyperfine Coupling Constants (A)Reveals the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁹F, ¹H, ¹³C), offering insights into the spin density distribution and molecular structure of the radical.
LinewidthCan provide information about dynamic processes such as molecular tumbling and electron exchange.
Signal IntensityProportional to the concentration of the radical species.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cardiff.ac.uk XPS is a valuable tool for characterizing thin films or surface-modified materials containing this compound. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. osti.gov

For a sample of this compound, an XPS survey scan would reveal the presence of carbon, oxygen, and fluorine. High-resolution scans of the C 1s, O 1s, and F 1s regions would provide detailed information about the chemical environment of these atoms. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbons in the C-C/C-H bonds of the phenyl rings, the C=O of the ketone group, and the C-F bonds. The binding energies of these peaks are sensitive to the local chemical environment.

XPS can be particularly useful in studying the interaction of this compound with surfaces. For example, if this compound is used to functionalize a surface, XPS can confirm its presence and provide information about the nature of the bonding. nih.gov The analysis of the core-level spectra before and after functionalization can reveal changes in the chemical states of the substrate atoms and the atoms of the benzophenone derivative, offering insights into the surface chemistry.

Core Level Expected Binding Energy Range (eV) Information Derived for this compound
C 1s284 - 290Differentiation of aromatic C-C/C-H, C=O, and C-F environments.
O 1s531 - 533Characterization of the carbonyl (C=O) oxygen.
F 1s~688Confirmation of the presence and chemical state of fluorine atoms.

Chromatographic Coupling with Spectroscopic Detection (e.g., HPLC-DAD, GC-MS)

The coupling of chromatographic separation techniques with spectroscopic detectors provides a powerful platform for the analysis of complex mixtures and the definitive identification of individual components. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two such hyphenated techniques that are highly applicable to the analysis of this compound.

HPLC-DAD separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. cipac.org The Diode-Array Detector records the UV-Vis spectrum of the eluting compounds, providing information about their chromophores. For this compound, the benzophenone chromophore would exhibit a characteristic UV absorption spectrum, allowing for its detection and quantification. This technique is particularly useful for analyzing samples in the liquid phase and can be adapted for purity testing and stability studies. nih.gov

GC-MS separates volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with a stationary phase. diva-portal.org The separated components are then introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). diva-portal.org The mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification. The fragmentation pattern observed in the mass spectrum of this compound would be characteristic of its structure, showing fragments corresponding to the loss of CO, fluorine atoms, and fluorinated phenyl groups. GC-MS is a highly sensitive and specific technique for the identification and quantification of this compound, especially in complex matrices. cipac.org

Technique Principle of Separation/Detection Application for this compound
HPLC-DAD Differential partitioning between a stationary and liquid mobile phase; UV-Vis absorbance detection. cipac.orgPurity assessment, quantification in solutions, analysis of reaction mixtures.
GC-MS Separation based on volatility and interaction with a stationary phase; mass-to-charge ratio detection. diva-portal.orgDefinitive identification, structural elucidation through fragmentation patterns, trace analysis.

Multivariate Spectroscopic Data Analysis and Chemometrics in Characterization

In the analysis of complex spectroscopic data, such as that obtained from multiple samples or from techniques that generate large datasets (e.g., hyperspectral imaging, 2D correlation spectroscopy), multivariate data analysis and chemometrics play a crucial role. researchgate.net These statistical and mathematical methods are used to extract meaningful information from complex datasets that may not be apparent from a simple visual inspection of the data. nih.gov

For the characterization of this compound, chemometric methods can be applied to data from various spectroscopic techniques. For example, in a study involving the reaction of this compound under different conditions, Principal Component Analysis (PCA) could be applied to a series of UV-Vis or FTIR spectra to identify the principal sources of variation in the data, potentially revealing the formation of different products or intermediates. researchgate.net

Partial Least Squares (PLS) regression is another powerful chemometric tool that can be used to build predictive models. nih.gov For instance, a PLS model could be developed to correlate the near-infrared (NIR) spectra of mixtures containing this compound with its concentration, as determined by a reference method like HPLC. This would allow for the rapid and non-destructive quantification of the compound in future samples. The use of multivariate analysis enhances the information that can be extracted from spectroscopic data, leading to a more comprehensive characterization of the compound and its behavior. researchgate.net

Chemometric Method Description Potential Application for this compound
Principal Component Analysis (PCA) A dimensionality reduction technique that identifies the principal sources of variation in a dataset. researchgate.netExploratory analysis of spectroscopic data from reaction monitoring or sample comparisons to identify trends and groupings.
Partial Least Squares (PLS) Regression A regression technique that builds a predictive model between a set of predictor variables (e.g., spectra) and a response variable (e.g., concentration). nih.govDevelopment of calibration models for the rapid quantification of this compound using spectroscopic techniques like NIR or Raman.
Cluster Analysis A set of techniques for grouping similar data points together.Classification of samples based on their spectroscopic profiles, for example, to differentiate between different crystal polymorphs or formulations.

Computational Chemistry and Theoretical Investigations of 3,3 ,4,4 Tetrafluorobenzophenone

Electronic Structure and Molecular Geometry Calculations

The foundation of any computational investigation is the determination of the molecule's most stable three-dimensional shape and the distribution of its electrons. Quantum mechanical methods, particularly Density Functional Theory (DFT), are the standard for this purpose.

Illustrative Optimized Geometric Parameters (DFT/B3LYP/6-311+G(d,p))

Parameter Description Typical Calculated Value
r(C=O) Carbonyl bond length ~1.22 Å
r(C-F) Carbon-Fluorine bond length ~1.35 Å
r(C-C)ring Phenyl ring C-C bond length ~1.39 - 1.41 Å
r(C-C)bridge Bond between carbonyl and phenyl ring ~1.50 Å
∠(C-CO-C) Angle around the carbonyl carbon ~121°

Note: This table is for illustrative purposes only.

Prediction of Spectroscopic Parameters through Computational Models

Computational models are routinely used to predict various types of spectra, which can then be used to interpret or validate experimental findings.

Vibrational Spectra (IR, Raman): By calculating the second derivatives of the energy with respect to atomic positions (a frequency calculation), chemists can predict the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or twisting motion and has a characteristic frequency and intensity, which can be used to generate a theoretical Infrared (IR) and Raman spectrum. These predicted spectra are invaluable for assigning peaks in experimental spectra.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations predict the resonance frequencies of the magnetically active nuclei, providing insight into the chemical environment of each atom.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, from the ground state to various excited states. These excitation energies correspond to the wavelengths of light the molecule absorbs, allowing for the prediction of its UV-Visible absorption spectrum.

Illustrative Predicted Vibrational Frequencies

Frequency (cm⁻¹) Intensity (km/mol) Assignment
~1680 High C=O stretch
~1600 Medium Aromatic C=C stretch
~1250 High C-F stretch

Note: This table is for illustrative purposes only.

Reaction Mechanism Modeling and Energy Landscape Analysis

Computational chemistry is instrumental in exploring the pathways of chemical reactions. For 3,3',4,4'-tetrafluorobenzophenone, one could model reactions such as nucleophilic aromatic substitution at the fluorine-substituted carbon atoms or the photochemical reactions typical of benzophenones.

The process involves mapping the potential energy surface of the reaction. Calculations are performed to locate the structures of reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—is identified. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. By mapping these stationary points, a complete energy profile can be constructed, providing a detailed, step-by-step understanding of the reaction mechanism.

Intermolecular Interactions and Aggregation Behavior Studies

The way molecules of this compound interact with each other governs its properties in the solid state (e.g., crystal packing) and in solution (aggregation). Computational methods can quantify these non-covalent interactions.

By placing two or more molecules in various orientations, one can calculate the interaction energy. For aromatic systems like this, key interactions would include:

π-π Stacking: Attraction between the electron clouds of the aromatic rings.

Halogen Bonding: Interactions involving the fluorine atoms, which can act as weak electrophilic centers.

Dipole-Dipole Interactions: Resulting from the polar C=O and C-F bonds.

Analyses like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak bonds, providing a detailed picture of the forces that drive molecular self-assembly and crystallization.

Molecular Orbital Theory (MOT) and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within MOT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the source of electrons in a reaction (the primary nucleophile).

LUMO: This orbital is the primary destination for incoming electrons (the primary electrophile).

The energies and spatial distributions of these orbitals are calculated using DFT. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzophenone (B1666685). Visualizing the HOMO and LUMO would show where the molecule is most likely to donate or accept electrons, respectively.

Illustrative Frontier Molecular Orbital Energies

Orbital Energy (eV) Description
LUMO -1.5 Primarily located on the carbonyl group and adjacent ring carbons.
HOMO -7.0 Distributed across the π-system of the phenyl rings.

Note: This table is for illustrative purposes only.

Force Field Development for Classical Simulations

While quantum mechanical methods are highly accurate, they are computationally expensive. For large-scale simulations like molecular dynamics (MD), which tracks the movement of thousands of molecules over time, simpler classical models called force fields are necessary.

A force field represents the potential energy of a system using a set of equations and parameters that describe bond stretching, angle bending, dihedral torsions, and non-bonded (van der Waals and electrostatic) interactions. While general-purpose force fields like GAFF or OPLS exist, their parameters may not be accurate for highly fluorinated or specialized molecules.

For this compound, a specific force field might be developed or validated. This involves performing high-level quantum calculations on the molecule and its fragments to derive key parameters, such as:

Partial Atomic Charges: To model the electrostatic potential.

Torsional Profiles: To accurately represent the energy changes associated with rotation around the bonds connecting the phenyl rings to the carbonyl group.

These new parameters would enable accurate and efficient classical simulations to study bulk properties, such as solvation, diffusion, and the dynamics of aggregation.

Academic Research on Derivatives and Analogs of 3,3 ,4,4 Tetrafluorobenzophenone

Synthesis of Structure-Modified Derivatives

The primary route for the synthesis of derivatives from 3,3',4,4'-Tetrafluorobenzophenone involves the nucleophilic aromatic substitution (SNA_r) of its activated fluorine atoms. The electron-withdrawing nature of the carbonyl group activates the fluorine atoms at the ortho and para positions, making them susceptible to displacement by various nucleophiles.

One of the most extensively studied applications of analogous dihalobenzophenones is in the synthesis of high-performance polymers. By analogy, this compound is a key monomer for the preparation of poly(ether ether ketone) (PEEK) and other poly(aryl ether ketone)s (PAEKs). These polymerization reactions typically involve the reaction of the tetrafluorobenzophenone with bisphenolate salts in a polar aprotic solvent at elevated temperatures. The general synthetic scheme involves the displacement of the fluorine atoms by the phenoxide nucleophiles, leading to the formation of an ether linkage and the polymer backbone. For instance, the reaction with bisphenol A would yield a PEEK polymer with a specific repeating unit. While detailed studies on the use of the 3,3',4,4'-isomer are less common in readily available literature, the principles are well-established with the 4,4'-isomer.

Another significant class of derivatives arises from the reaction with nitrogen-based nucleophiles. The reaction of this compound with amines can lead to the formation of tetra-amino derivatives. For example, reaction with a suitable amine followed by subsequent chemical modifications can yield 3,3',4,4'-tetra(aminophenyl)benzophenone. These tetra-amino compounds are versatile precursors for other complex molecules.

Furthermore, the fluorine atoms can be displaced by other nucleophiles such as hydroxide (B78521) ions to yield tetrahydroxybenzophenone derivatives, or by cyanide ions to produce tetracyanobenzophenone derivatives. These functionalized benzophenones can then be used in the synthesis of other materials. For example, the hydrolysis of the nitrile groups in tetracyanobenzophenone would lead to the formation of 3,3',4,4'-benzophenonetetracarboxylic acid, which upon dehydration yields the corresponding dianhydride. This dianhydride is a valuable monomer for the synthesis of polyimides, another class of high-performance polymers known for their exceptional thermal and chemical stability.

Investigation of Structure-Reactivity Relationships in Derivatives

The structure of the derivatives of this compound profoundly influences their reactivity and properties. The position and nature of the substituents introduced in place of the fluorine atoms play a crucial role in determining the electronic and steric characteristics of the molecule.

In the context of polymerization, the reactivity of the fluorinated monomer and the properties of the resulting polymer are directly linked to the substitution pattern. For instance, the presence of bulky side groups on the bisphenol co-monomer can affect the solubility and glass transition temperature of the resulting PAEK polymer. The introduction of flexible ether linkages can enhance the processability of the polymer, while more rigid aromatic units can increase its thermal stability.

The study of structure-property relationships in polyimides derived from analogous benzophenone (B1666685) dianhydrides reveals that the flexibility or rigidity of the polymer backbone, governed by the choice of the diamine monomer, significantly impacts the material's mechanical and thermal properties. For example, the use of a flexible diamine can lead to a more processable polyimide with a lower glass transition temperature, whereas a rigid diamine will result in a more thermally stable but less soluble material.

Exploration of Functionalized Derivatives in Specific Research Areas

The functionalized derivatives of this compound have been explored for their potential applications in several research areas, primarily in materials science and coordination chemistry.

High-Performance Polymers: As mentioned earlier, the most significant application of this compound and its derivatives is in the synthesis of high-performance polymers like PEEK and polyimides. These materials are sought after in the aerospace, automotive, and electronics industries due to their excellent thermal stability, chemical resistance, and mechanical properties. Research in this area focuses on tailoring the polymer structure to achieve specific properties, such as improved solubility for easier processing, higher glass transition temperatures for demanding applications, and lower dielectric constants for microelectronics.

Coordination Chemistry and Catalysis: The tetra-amino and tetrahydroxy derivatives of this compound can act as multidentate ligands for the formation of metal complexes. For instance, Schiff base ligands can be synthesized by the condensation of 3,3',4,4'-tetraaminobenzophenone with various aldehydes. These Schiff base ligands can then coordinate with a variety of metal ions to form stable complexes. These complexes are being investigated for their catalytic activity in various organic transformations, as well as for their potential as magnetic materials or sensors.

Crown Ether Synthesis: The di- and tetra-hydroxy derivatives of benzophenones can serve as precursors for the synthesis of crown ethers. These macrocyclic polyethers are known for their ability to selectively bind metal cations. While specific examples starting from this compound are not extensively documented, the general synthetic strategies involving the Williamson ether synthesis with appropriate oligoethylene glycol ditosylates could be applied. Such crown ethers could find applications in phase transfer catalysis, ion separation, and the construction of supramolecular assemblies.

Interactive Data Table: Properties of Related Benzophenone Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Application/Research Area
This compoundC13H6F4O266.18Monomer for high-performance polymers
3,3',4,4'-TetraaminobenzophenoneC13H14N4O242.28Precursor for Schiff bases and polyimides
3,3',4,4'-Benzophenonetetracarboxylic DianhydrideC17H6O7322.23Monomer for polyimides
Poly(ether ether ketone) (PEEK)(C19H12O3)nVariableHigh-performance thermoplastic

Future Directions and Emerging Research Avenues

Integration with Green Chemistry Principles in Synthesis and Application

The future of chemical manufacturing is intrinsically linked to the adoption of green chemistry principles, and the synthesis of 3,3',4,4'-Tetrafluorobenzophenone is no exception. Current research is focused on developing more environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising approach involves moving away from traditional Friedel-Crafts acylation reactions, which often employ stoichiometric amounts of harsh Lewis acids like aluminum trichloride (B1173362) and generate significant waste streams. google.com The development of catalytic, solvent-free, or aqueous-based synthetic methods is a primary objective. For instance, the use of solid acid catalysts or recyclable catalytic systems is being explored to streamline production and reduce environmental impact.

Furthermore, the principles of green chemistry extend to the entire lifecycle of the polymers derived from this monomer. This includes designing polymers for recyclability or controlled degradation, and utilizing bio-based solvents and reagents in polymerization processes. Recent efforts in the broader field of fluorinated compound synthesis have highlighted PFAS-free methods, which utilize safer fluorinating agents like caesium fluoride (B91410), paving the way for more sustainable production of compounds like this compound. sciencedaily.com

Advanced Catalyst Development for Synthesis and Transformations

The efficient synthesis and subsequent chemical transformations of this compound are heavily reliant on catalyst technology. Future research is geared towards the development of highly active and selective catalysts that can facilitate its production and its use as a monomer.

For the synthesis of fluorinated benzophenones, research is exploring novel catalytic systems that can overcome the limitations of traditional methods. This includes the use of N-heterocyclic carbenes (NHCs) as catalysts in nucleophilic aromatic substitution (SNAr) reactions, which can proceed under mild, metal-free conditions. nih.gov This approach allows for the direct conversion of aromatic aldehydes and perfluoroarenes, offering a more efficient and functional group-tolerant route. nih.gov

In the realm of polymer synthesis, where this compound acts as a key monomer, advancements in catalysts for nucleophilic aromatic substitution polymerization are crucial. Organic photoredox catalysis is emerging as a powerful tool for the defluorination of unactivated fluoroarenes, enabling the formation of C-N and C-O bonds under mild conditions. nih.govresearchgate.net This could lead to more efficient and controlled polymerization processes for creating high-performance polymers.

Exploration in Novel Polymer Architectures and Composites

The incorporation of this compound into polymer backbones offers a pathway to materials with exceptional thermal stability, chemical resistance, and desirable dielectric properties. Future research will undoubtedly focus on creating novel polymer architectures and high-performance composites.

Poly(aryl ether ketone)s (PAEKs): The synthesis of novel fluorinated PAEKs using this compound as a monomer is a significant area of interest. These polymers are expected to exhibit high glass transition temperatures (Tg), excellent thermal stability, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. bit.edu.cnnih.govspringerprofessional.detandfonline.com Research indicates that the introduction of fluorine can improve solubility and processability without compromising the desirable properties of the parent PAEKs. bit.edu.cnspringerprofessional.de

Polyimides (PIs): Fluorinated polyimides derived from monomers like this compound are another promising class of materials. These polymers are known for their outstanding thermal and mechanical properties. capes.gov.brcore.ac.ukrsc.orgmdpi.comresearchgate.net The introduction of the tetrafluorobenzophenone moiety can enhance solubility, lower the dielectric constant, and improve the processability of these high-performance polymers. capes.gov.br

Composites: The development of advanced composites using these fluorinated polymers as the matrix is a logical next step. Reinforcing these polymers with fillers such as carbon nanotubes, graphene, or glass fibers could lead to materials with tailored mechanical, thermal, and electrical properties for demanding applications.

Multi-scale Modeling and Artificial Intelligence-driven Research in Compound Design

The integration of computational tools, particularly multi-scale modeling and artificial intelligence (AI), is set to revolutionize the design and discovery of new materials based on this compound.

Multi-scale Modeling: Computational simulations, from quantum mechanics to molecular dynamics, can provide deep insights into the structure-property relationships of polymers derived from this monomer. mdpi.commdpi.com These models can predict key properties such as glass transition temperature, mechanical strength, and dielectric constant, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis. mdpi.commdpi.com For example, molecular dynamics simulations can be used to understand the fractional free volume in fluorinated polymers, which is a key factor influencing their dielectric properties. nih.gov

Q & A

Q. Basic Research Focus

  • Toxicity : Potential respiratory irritant; use fume hoods and PPE (gloves, goggles).
  • Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent hydrolysis.
  • Waste Disposal : Neutralize with aqueous NaOH (pH >10) before incineration.
    Refer to Safety Data Sheets (SDS) for spill management and first-aid protocols .

What role does this compound play in synthesizing advanced materials like high-performance polymers?

Advanced Research Focus
This compound serves as a precursor for polyimide monomers and liquid crystal polymers . Its fluorinated structure enhances thermal stability (Tg >300°C) and dielectric properties.
Application Example : Co-polymerize with dianhydrides (e.g., 3,3',4,4'-benzophenonetetracarboxylic dianhydride) to produce all-organic composites with low dielectric loss (<0.005 at 1 kHz) and high energy storage density (~5 J/cm³) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.